7-O-w-Bromopropyldaidzein 7-O-w-Bromopropyldaidzein
Brand Name: Vulcanchem
CAS No.: 309252-38-8
VCID: VC20752615
InChI: InChI=1S/C18H15BrO4/c19-8-1-9-22-14-6-7-15-17(10-14)23-11-16(18(15)21)12-2-4-13(20)5-3-12/h2-7,10-11,20H,1,8-9H2
SMILES: C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCCCBr)O
Molecular Formula: C18H15BrO4
Molecular Weight: 375.2 g/mol

7-O-w-Bromopropyldaidzein

CAS No.: 309252-38-8

Cat. No.: VC20752615

Molecular Formula: C18H15BrO4

Molecular Weight: 375.2 g/mol

* For research use only. Not for human or veterinary use.

7-O-w-Bromopropyldaidzein - 309252-38-8

CAS No. 309252-38-8
Molecular Formula C18H15BrO4
Molecular Weight 375.2 g/mol
IUPAC Name 7-(3-bromopropoxy)-3-(4-hydroxyphenyl)chromen-4-one
Standard InChI InChI=1S/C18H15BrO4/c19-8-1-9-22-14-6-7-15-17(10-14)23-11-16(18(15)21)12-2-4-13(20)5-3-12/h2-7,10-11,20H,1,8-9H2
Standard InChI Key JMDIKMSOYUTVEL-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCCCBr)O
Canonical SMILES C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCCCBr)O

Chemical Structure and Properties

Nomenclature and Identifiers

7-O-w-Bromopropyldaidzein is known by several chemical names and identifiers that reflect its structure and composition. The compound's identity is well-established in chemical databases and research literature, making it accessible for scientific investigation and commercial acquisition.

Table 1: Nomenclature and Chemical Identifiers

ParameterInformation
Primary Name7-O-w-Bromopropyldaidzein
Alternative Names7-(3-bromopropoxy)-3-(4-hydroxyphenyl)-4H-chromen-4-one
7-O-(3-BROMOPROPYL)-3-(4-HYDROXYPHENYL)-4H-1-BENZOPYRAN-4-ONE
CAS Registry Number309252-38-8
Molecular FormulaC₁₈H₁₅BrO₄
Molecular Weight375.21 g/mol

The compound is essentially a daidzein derivative where the hydrogen at the 7-hydroxyl position has been replaced with a 3-bromopropyl group, creating a unique molecular entity with distinct properties and biological activities .

Physical and Chemical Properties

7-O-w-Bromopropyldaidzein possesses distinct physical and chemical properties that influence its stability, solubility, and potential applications in research and therapeutic development. Understanding these properties is crucial for researchers working with this compound.

Table 2: Physical and Chemical Properties

PropertyValue
Physical FormSolid
AppearanceCrystalline
Melting Point178-179°C
SolubilitySoluble in DMSO and other organic solvents
Functional GroupsBromopropoxy, hydroxyl, ketone
Structure ClassificationIsoflavone derivative

The compound's solid crystalline form facilitates its handling and storage in laboratory settings, while its melting point provides a useful benchmark for purity assessments. The presence of both hydrophobic and hydrophilic functional groups in its structure contributes to its unique pharmacological profile .

Synthesis Methods

The synthesis of 7-O-w-Bromopropyldaidzein typically follows established protocols for selective alkylation of phenolic hydroxyl groups in isoflavone structures. The synthesis generally involves the reaction of daidzein with 1,3-dibromopropane under basic conditions, allowing for selective substitution at the 7-OH position.

Studies on related compounds have demonstrated that the synthesis of 7-O-substituted daidzein derivatives presents specific challenges, particularly regarding selectivity between the 7-OH and 4'-OH positions. Researchers have developed strategies to overcome these challenges, including:

  • Using specific reaction conditions with potassium carbonate in DMSO suspension

  • Carefully controlling reaction time and substrate ratios

  • Employing semi-preparative HPLC for purification when necessary to achieve >98% purity

The general synthetic approach involves treating daidzein with an appropriate alkyl halide (in this case, 1,3-dibromopropane) under conditions that favor 7-O-alkylation. The reaction typically proceeds at room temperature, yielding the desired 7-O-substituted product along with varying amounts of 4'-O-substituted byproducts that require careful separation .

Alternative synthetic pathways may involve the preparation of precursors such as propargyl-substituted intermediates followed by further modifications to achieve the final bromopropyl-substituted product .

Biological Activity

Antiestrogenic Properties

One of the most significant aspects of 7-O-w-Bromopropyldaidzein and related 7-O-substituted daidzein derivatives is their potential shift from estrogenic to antiestrogenic activity. The parent compound daidzein is known to be estrogenic, but research has shown that specific modifications at the 7-hydroxyl position can dramatically alter this property.

Studies on structurally related compounds have shown that while smaller alkyl substitutions (methyl, ethyl) at the 7-OH position of daidzein retain most of the estrogenic properties, larger or branched substitutions (isopropyl, isobutyl, cyclopentyl) transform the compounds into molecules with antiestrogenic activity .

Research has demonstrated that certain 7-O-substituted daidzein analogues can inhibit:

  • Estradiol-induced MCF-7 cell proliferation

  • Estrogen-induced transcriptional activity

  • Estrogen receptor (ER) regulated progesterone receptor (PgR) gene expression

These findings suggest that the 7-O-bromopropyl substitution in 7-O-w-Bromopropyldaidzein may confer antiestrogenic properties to the molecule, potentially making it valuable for research into estrogen-dependent processes and conditions.

Molecular Mechanisms

The transformation of daidzein from an estrogen receptor agonist to an antagonist through 7-OH substitution can be explained through molecular modeling studies. Research using the crystal structure of ERα has provided insights into how these structural modifications affect receptor binding and subsequent biological responses.

Molecular modeling studies have revealed that while daidzein can fit in the binding pocket of ERα when the receptor is optimized with both 17β-estradiol (E₂) and 4-hydroxytamoxifen (4-OH-TAM), certain 7-O-substituted derivatives may alter this binding profile. The structural features at the 7-phenolic position appear to be critical for determining whether a compound will exhibit estrogenic or antiestrogenic effects .

The mechanism likely involves:

  • Alteration of the compound's binding orientation within the ER ligand-binding domain

  • Changes in the recruitment of coactivators or corepressors to the ER complex

  • Subsequent modulation of estrogen-responsive gene expression

These molecular interactions explain the progressive loss of ER agonist activity and concurrent acquisition of ER antagonist activity observed with increasing size and hydrophobicity of the 7-O substituents in daidzein analogues .

SupplierProduct NumberPackage SizePrice (USD)Last Updated
TRCB6867105mg$952021/12/16
UsbiologicalB2866-2010mg$4462021/12/16
Biosynth CarbosynthFB193185mg$1402021/12/16
Biosynth CarbosynthFB1931810mg$254.52021/12/16
Biosynth CarbosynthFB1931825mg$4632021/12/16

The relatively high cost and small package sizes reflect the specialized nature of this compound and its primary use in advanced research applications. Researchers should verify current pricing and availability with suppliers before planning experiments involving this compound .

Research Applications

7-O-w-Bromopropyldaidzein has several potential research applications based on its structural features and biological properties. These applications span across multiple disciplines including medicinal chemistry, cancer research, and hormone biology.

Primary research applications include:

  • Models for Structure-Activity Relationship (SAR) Studies: The compound serves as an excellent model for investigating how specific modifications to the daidzein scaffold affect interaction with estrogen receptors and subsequent biological responses.

  • Probe for Estrogen Receptor Binding Mechanisms: Researchers can use 7-O-w-Bromopropyldaidzein to investigate the molecular basis of estrogen receptor binding and the structural determinants of agonist versus antagonist activity.

  • Tool for Cancer Research: Its potential antiproliferative effects on hormone-dependent cancer cells make it valuable for studying mechanisms of cancer cell growth inhibition and developing novel therapeutic strategies.

  • Precursor for Further Derivatization: The bromopropyl group provides a reactive handle for further chemical modifications, allowing researchers to create more complex derivatives with potentially enhanced biological properties .

These applications highlight the versatility of 7-O-w-Bromopropyldaidzein as a research tool in multiple scientific fields.

Future Perspectives

The development and study of 7-O-w-Bromopropyldaidzein represent just the beginning of what could be a promising avenue for therapeutic development. Several future directions for research and application of this compound and related derivatives can be envisioned.

Potential future developments include:

  • Development of Optimized Derivatives: Further modification of the bromopropyl group or other parts of the molecule could lead to compounds with enhanced potency, selectivity, or pharmacokinetic properties.

  • Expanded Anticancer Applications: Beyond hormone-dependent cancers, these compounds might be investigated for activity against other cancer types or in combination with established therapies.

  • Clinical Translation: The most promising derivatives could progress toward preclinical and eventually clinical studies for conditions where selective estrogen receptor modulation is beneficial.

  • Molecular Probe Applications: Development of fluorescent or radiolabeled derivatives for imaging studies of estrogen receptor distribution and dynamics in various tissues.

The relatively straightforward synthesis of these compounds, combined with their interesting biological profiles, makes them attractive candidates for continued research and development in multiple therapeutic areas .

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